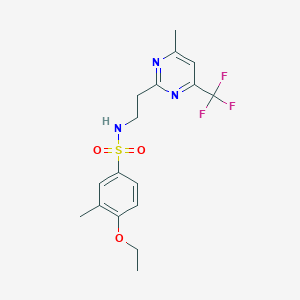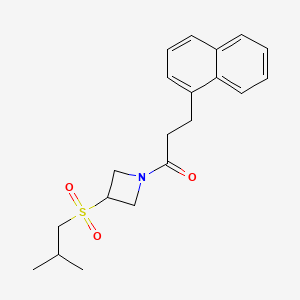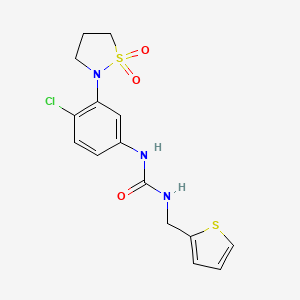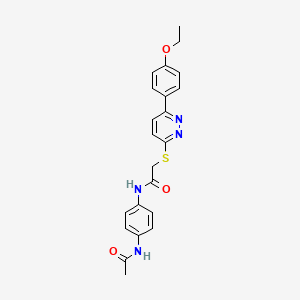![molecular formula C29H34ClN3O6S2 B2578580 Chlorhydrate de 6-benzyl-2-(4-((2,6-diméthylmorpholino)sulfonyl)benzamido)-4,5,6,7-tétrahydrothieno[2,3-c]pyridine-3-carboxylate de méthyle CAS No. 1216766-10-7](/img/structure/B2578580.png)
Chlorhydrate de 6-benzyl-2-(4-((2,6-diméthylmorpholino)sulfonyl)benzamido)-4,5,6,7-tétrahydrothieno[2,3-c]pyridine-3-carboxylate de méthyle
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 6-benzyl-2-(4-((2,6-dimethylmorpholino)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride is a useful research compound. Its molecular formula is C29H34ClN3O6S2 and its molecular weight is 620.18. The purity is usually 95%.
BenchChem offers high-quality Methyl 6-benzyl-2-(4-((2,6-dimethylmorpholino)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 6-benzyl-2-(4-((2,6-dimethylmorpholino)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Activité antipaludique
Le chlorhydrate de 6-benzyl-2-(4-((2,6-diméthylmorpholino)sulfonyl)benzamido)-4,5,6,7-tétrahydrothieno[2,3-c]pyridine-3-carboxylate de méthyle (appelons-le « Composé X » par souci de concision) s’est révélé prometteur en tant qu’agent antipaludique. Le paludisme, causé par des parasites du genre Plasmodium, reste un problème de santé mondiale. Les chercheurs ont exploré des dérivés de l’artémisinine (les principaux médicaments actifs contre Plasmodium falciparum) pour lutter contre cette maladie. Le Composé X, avec sa structure unique, pourrait être un atout précieux dans l’arsenal des médicaments antipaludiques .
Chimie radicalaire et synthèse
La synthèse du Composé X implique une catalyse par l’acétylacétonate de manganèse (III). Les chercheurs ont étudié sa réactivité et optimisé les conditions réactionnelles. Comprendre la chimie radicalaire qui sous-tend sa formation est crucial pour une synthèse efficace et un développement potentiel de médicaments .
Biologie chimique et identification de la cible
La structure complexe du Composé X suggère des interactions potentielles avec des cibles biologiques. Les chercheurs peuvent explorer son affinité de liaison à des protéines ou des enzymes spécifiques. Identifier ces cibles pourrait conduire à de nouvelles applications thérapeutiques ou à des éclaircissements sur les mécanismes de la maladie .
Chimie médicinale et conception de médicaments
Les chercheurs peuvent modifier le Composé X pour améliorer ses propriétés pharmacologiques. Des modifications structurelles peuvent améliorer la solubilité, la biodisponibilité et la sélectivité. Des études informatiques peuvent guider la conception rationnelle de médicaments, en visant une meilleure efficacité antipaludique et une réduction des effets secondaires .
Essais biochimiques et études cellulaires
Des expériences de laboratoire peuvent évaluer les effets du Composé X sur les parasites du genre Plasmodium. Les chercheurs peuvent évaluer sa puissance, sa toxicité et son mécanisme d’action. Des études cellulaires aident à élucider comment il interagit avec les membranes parasitaires, les enzymes ou les voies métaboliques .
Pharmacocinétique et développement de la formulation
Pour transformer le Composé X en un médicament viable, des études de pharmacocinétique sont essentielles. Les chercheurs étudient son absorption, sa distribution, son métabolisme et son excrétion. De plus, le développement de la formulation garantit une administration et une stabilité appropriées du composé in vivo .
Remarque : La structure moléculaire du Composé X est représentée ci-dessus.
Propriétés
IUPAC Name |
methyl 6-benzyl-2-[[4-(2,6-dimethylmorpholin-4-yl)sulfonylbenzoyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H33N3O6S2.ClH/c1-19-15-32(16-20(2)38-19)40(35,36)23-11-9-22(10-12-23)27(33)30-28-26(29(34)37-3)24-13-14-31(18-25(24)39-28)17-21-7-5-4-6-8-21;/h4-12,19-20H,13-18H2,1-3H3,(H,30,33);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWIOROZDPCQWLZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(C4=C(S3)CN(CC4)CC5=CC=CC=C5)C(=O)OC.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H34ClN3O6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
620.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[1-(3-Cyanopyrazin-2-yl)piperidin-4-yl]cyclopropanesulfonamide](/img/structure/B2578498.png)


![(2-Bromophenyl)(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)methanone](/img/structure/B2578501.png)
![N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)cinnamamide](/img/structure/B2578502.png)
![1-[4-chloro-3-(4-chlorophenyl)phenyl]-2,3-dihydro-1H-pyrazol-3-one](/img/structure/B2578505.png)
![2-(1,2-benzoxazol-3-yl)-1-{4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidin-4-yl]piperazin-1-yl}ethan-1-one](/img/structure/B2578506.png)
![3-(1-(2-(thiophen-2-yl)acetyl)piperidin-4-yl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2578508.png)

![N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]-2-phenylethene-1-sulfonamide](/img/structure/B2578510.png)
![8-(Azepan-1-yl)-7-[3-(4,6-dimethylpyrimidin-2-yl)sulfanylpropyl]-3-methylpurine-2,6-dione](/img/structure/B2578511.png)


![(Z)-N-(4-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)pivalamide](/img/structure/B2578520.png)
